molecular formula C11H20N2O2 B144059 (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 127199-45-5

(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Cat. No. B144059
CAS RN: 127199-45-5
M. Wt: 212.29 g/mol
InChI Key: CGEBPOMWRHSMLI-MRVPVSSYSA-N
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Description

“(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is a chemical compound with the molecular formula C11H20N2O2 . It is also known by other names such as “(S)-7-tert-Butoxycarbonylamino-5-azaspiro[2.4]heptane” and "(S)-7-N-Boc-Amino-5-aza-spiro[2.4]heptane" .


Synthesis Analysis

The synthesis of “(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” has been reported in the literature . The synthesis involves a highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates .


Molecular Structure Analysis

The InChI code for “(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is “1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1” and the InChIKey is "CGEBPOMWRHSMLI-MRVPVSSYSA-N" . The Canonical SMILES is “CC©©OC(=O)NC1CNCC12CC2” and the Isomeric SMILES is "CC©©OC(=O)N[C@@H]1CNCC12CC2" .


Physical And Chemical Properties Analysis

“(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” has a molecular weight of 212.29 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Development

The compound (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate and related structures have seen significant use in chemical synthesis and development. Meyers et al. (2009) detail efficient synthetic routes for related bifunctional compounds, emphasizing their utility for selective derivation and accessing chemical spaces complementary to piperidine ring systems, a crucial aspect in drug discovery and organic synthesis (Meyers et al., 2009). Similarly, the work by López et al. (2020) describes the catalytic and enantioselective preparation of (S)-4-methyleneproline scaffolds, emphasizing the compound's role in synthesizing antiviral ledipasvir, illustrating its critical role in medicinal chemistry (López et al., 2020).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, compounds like (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate serve as scaffolds and building blocks for the development of drugs targeting various conditions. Micheli et al. (2016) discuss a series of compounds with high affinity and selectivity at the dopamine D3 receptor, indicating the compound's relevance in neuroscience research and potential therapeutic applications (Micheli et al., 2016). Odagiri et al. (2013) highlight the antibacterial properties of structurally similar compounds against respiratory pathogens, demonstrating the broad spectrum of applications in infectious disease treatment (Odagiri et al., 2013).

Novel Methodologies and Scaffolds in Drug Synthesis

The diversity-oriented synthesis of azaspirocycles, as discussed by Wipf et al. (2004), showcases the versatility of these compounds in creating a range of functionalized pyrrolidines, piperidines, and azepines, essential for chemistry-driven drug discovery (Wipf et al., 2004). Chough et al. (2018) further exemplify this by detailing the design, synthesis, and evaluation of selective inhibitors based on (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, highlighting the compound's pivotal role in targeted therapy development (Chough et al., 2018).

Safety and Hazards

“(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is harmful by inhalation, in contact with skin, and if swallowed . It is classified under the GHS07 hazard class and the safety precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBPOMWRHSMLI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438560
Record name tert-Butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

CAS RN

127199-45-5
Record name Carbamic acid, N-(7S)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester
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Record name tert-Butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
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